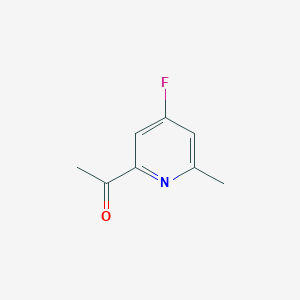![molecular formula C9H6N4O B14118430 2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile](/img/structure/B14118430.png)
2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile is an organic compound belonging to the class of azobenzenes. These compounds are characterized by the presence of a central azo group (N=N) where each nitrogen atom is conjugated to a benzene ring. This compound is known for its vibrant color and is often used in dyeing processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile typically involves the diazotization of 4-aminophenol followed by coupling with malononitrile. The reaction conditions often include acidic environments to facilitate the diazotization process .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a dye and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action of 2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. This interaction can lead to changes in the structure and function of the target molecules, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Z)-(4-hydroxyphenyl)diazenyl]benzoic acid
- 4-[(1E)-2-(5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]benzoic acid
Uniqueness
2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its vibrant color and stability make it particularly useful in dyeing processes and scientific research .
Propriétés
Formule moléculaire |
C9H6N4O |
|---|---|
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
2-[(4-hydroxyphenyl)diazenyl]propanedinitrile |
InChI |
InChI=1S/C9H6N4O/c10-5-8(6-11)13-12-7-1-3-9(14)4-2-7/h1-4,8,14H |
Clé InChI |
SITMWOVIGUQVHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC(C#N)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



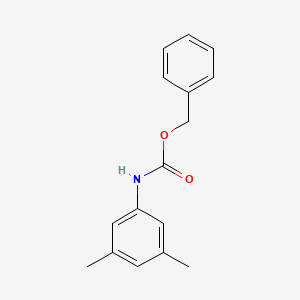
![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118361.png)
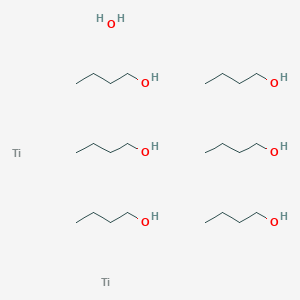
![2,9-Di(9H-carbazol-9-yl)benzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14118369.png)

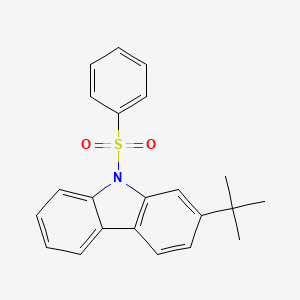
![N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14118388.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B14118396.png)
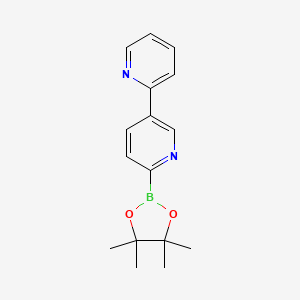
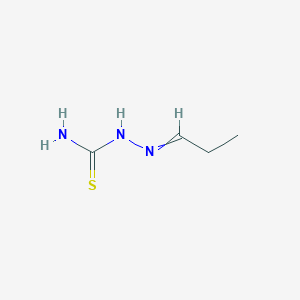
![(2Z)-[2-(4-methoxyphenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14118406.png)
![Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14118423.png)
